2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid
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Overview
Description
2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid is a compound that features both amino and imidazole functional groups. This compound is of interest due to its unique structure, which combines an amino acid backbone with an imidazole ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid typically involves the reaction of an appropriate amino acid derivative with an imidazole-containing reagent. One common method involves the use of a protected amino acid, which is then reacted with an imidazole derivative under specific conditions to yield the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification, such as crystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the amino groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid.
Imidazole-4-acetic acid: Another compound featuring an imidazole ring, used in various biochemical applications.
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C8H14N4O2/c9-6(7(13)14)2-1-4-12-5-3-11-8(12)10/h3,5-6H,1-2,4,9H2,(H2,10,11)(H,13,14) |
InChI Key |
WGFGZNVQMGCHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CCCC(C(=O)O)N |
Origin of Product |
United States |
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